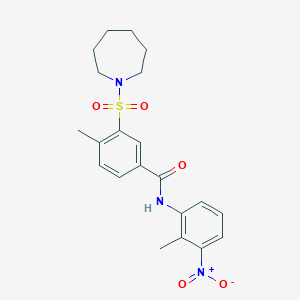
N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide” is a complex organic compound that features a benzodioxole ring, a chlorinated methoxyphenyl group, and a methylsulfonyl-substituted alaninamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide” typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide” can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and methoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, “N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide” may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mecanismo De Acción
The mechanism by which “N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide” include other benzodioxole derivatives, chlorinated methoxyphenyl compounds, and sulfonyl-substituted alaninamides.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C18H19ClN2O6S |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H19ClN2O6S/c1-11(18(22)20-13-5-7-16-17(9-13)27-10-26-16)21(28(3,23)24)14-8-12(19)4-6-15(14)25-2/h4-9,11H,10H2,1-3H3,(H,20,22) |
Clave InChI |
QHBCFJXRIWICHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)N(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


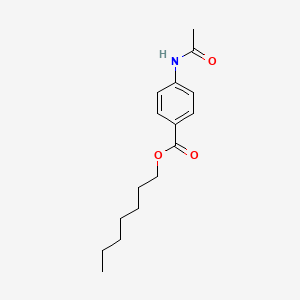
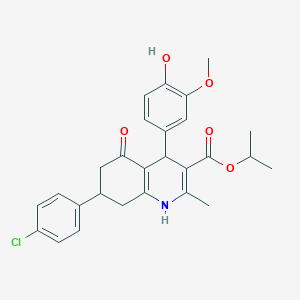
![6-Oxo-1-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485948.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)
![5-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485959.png)
![5-{[4-(diethylamino)benzylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485968.png)
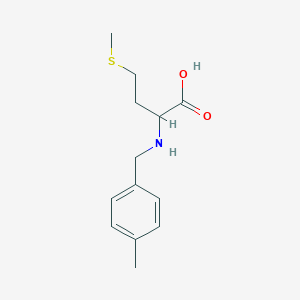
![1-{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485979.png)
![2-ethyl-4-[2-(3-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12485985.png)
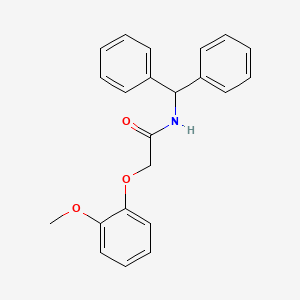
![Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12485991.png)

![2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12485997.png)
